1-Methoxy-3-methyl-2,7-dioxa-3,5-diazabicyclo[2.2.1]hept-5-ene
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Overview
Description
1-Methoxy-3-methyl-2,7-dioxa-3,5-diazabicyclo[2.2.1]hept-5-ene is a bicyclic compound characterized by its unique structure, which includes two oxygen atoms and two nitrogen atoms within its bicyclic framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methoxy-3-methyl-2,7-dioxa-3,5-diazabicyclo[2.2.1]hept-5-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing methoxy and methyl groups along with the necessary nitrogen and oxygen atoms. The reaction conditions often include the use of a solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-3-methyl-2,7-dioxa-3,5-diazabicyclo[2.2.1]hept-5-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
1-Methoxy-3-methyl-2,7-dioxa-3,5-diazabicyclo[2.2.1]hept-5-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions or as a probe to investigate biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-methoxy-3-methyl-2,7-dioxa-3,5-diazabicyclo[2.2.1]hept-5-ene exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes or receptors, modulating their activity and leading to specific biological outcomes. The pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2,3,7-Trioxabicyclo[2.2.1]hept-5-ene
- 3-ethoxy-3-methyl-1,2,4-trioxolane
- 1,1-diethoxy-1-hydroperoxyethane
- 2-Furanol,2,5-dihydro-5-hydroperoxy-2,5-dimethyl-
Uniqueness
1-Methoxy-3-methyl-2,7-dioxa-3,5-diazabicyclo[2.2.1]hept-5-ene is unique due to its specific arrangement of atoms within the bicyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
496878-11-6 |
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Molecular Formula |
C5H8N2O3 |
Molecular Weight |
144.13 g/mol |
IUPAC Name |
1-methoxy-3-methyl-2,7-dioxa-3,5-diazabicyclo[2.2.1]hept-5-ene |
InChI |
InChI=1S/C5H8N2O3/c1-7-4-6-3-5(8-2,9-4)10-7/h3-4H,1-2H3 |
InChI Key |
IATMESGMSUNVLO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2N=CC(O2)(O1)OC |
Origin of Product |
United States |
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